4-amino-N-cyclohexylbenzenesulfonamide
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Overview
Description
4-Amino-N-cyclohexylbenzenesulfonamide is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-cyclohexylbenzenesulfonamide typically involves the alkylation of primary amines. One common method is the reaction between sulfanilamide and chlorocyclohexane . Another method involves the Chan-Lam coupling reaction between cyclohexylboronic acid and an appropriate aryl halide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-cyclohexylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the sulfonamide group.
Reduction: This reaction can affect the amino group.
Substitution: This reaction can occur at the aromatic ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or other reduced forms of the compound.
Scientific Research Applications
4-Amino-N-cyclohexylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although it is not currently used as a drug.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-amino-N-cyclohexylbenzenesulfonamide is not well-documented. like other sulfonamides, it may interact with enzymes or other proteins, potentially inhibiting their activity. The specific molecular targets and pathways involved would depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-hexylbenzenesulfonamide
- 4-Amino-N-butylbenzenesulfonamide
- 4-Amino-N-cyclopropylbenzenesulfonamide
- 4-Amino-N-propylbenzenesulfonamide
- 4-Bromo-N-cyclohexylbenzenesulfonamide
Uniqueness
4-Amino-N-cyclohexylbenzenesulfonamide is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
4-amino-N-cyclohexylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDXGFYTZRHHCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352611 |
Source
|
Record name | 4-amino-N-cyclohexylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53668-37-4 |
Source
|
Record name | 4-amino-N-cyclohexylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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